4,4-Diethoxybut-2-yn-1-ol
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Overview
Description
Scientific Research Applications
Michael Addition Reactions
4,4-Diethoxybut-2-yn-1-ol and its derivatives are utilized in Michael addition reactions. For example, 1,1-Diethoxybut-3-yn-2-one, a related compound, reacts with nitrogen and oxygen nucleophiles to produce Michael adducts. These adducts form β-substituted α,β-unsaturated ketones, demonstrating the compound's utility in creating stereospecific chemical structures (Sengee & Sydnes, 2011).
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions involving 4,4-Diethoxybut-2-yn-1-ol derivatives have been explored. For instance, oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, including those similar to 4,4-Diethoxybut-2-yn-1-ol, leads to the formation of various chemical compounds such as tetrahydrofurans (Gabriele et al., 2000).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing heterocyclic compounds. For example, the reaction of derivatives of 4,4-Diethoxybut-2-yn-1-ol with bis-nucleophiles can lead to the formation of unstable Michael-addition products, which then undergo secondary reactions to form heterocyclic compounds (Sengee & Sydnes, 2011).
Cyclization Reactions
Cyclization of derivatives of 4,4-Diethoxybut-2-yn-1-ol has been studied. These reactions lead to the formation of complex structures like 2-arylpyrrolidines and bipyrrole derivatives, showcasing the compound's role in diverse chemical syntheses (Smolobochkin et al., 2016).
Synthesis of Constrained Analog Compounds
4,4-Diethoxybut-2-yn-1-ol derivatives are used in the synthesis of conformationally constrained analogs of various compounds. This is evident in the synthesis of analogs of DDATHF, where the compound is used as a starting material (Taylor et al., 1997).
Safety And Hazards
“4,4-Diethoxybut-2-yn-1-ol” has several safety precautions associated with it. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
properties
IUPAC Name |
4,4-diethoxybut-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLYRABEQXQFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CCO)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxybut-2-yn-1-ol |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.